molecular formula C44H68O13 B13411099 (2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13411099
M. Wt: 805.0 g/mol
InChI Key: QNDVLZJODHBUFM-WKODLPHNSA-N
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Description

The compound "(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid" is a highly complex polycyclic molecule characterized by:

  • Spirocyclic systems: Multiple spiro junctions, including a 1,7-dioxaspiro[5.5]undecane core and fused pyrano-pyran rings .
  • Stereochemical complexity: Numerous stereocenters (e.g., 2R, 2S, 6R, 8S, 11S) that dictate its three-dimensional conformation .

While its exact biological source remains unspecified in the evidence, structurally related compounds, such as dinophysistoxin-2, are derived from marine organisms . Its synthesis likely involves intricate stereocontrol, akin to methods for similar glycosides and spirocyclic compounds .

Properties

Molecular Formula

C44H68O13

Molecular Weight

805.0 g/mol

IUPAC Name

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35+,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1

InChI Key

QNDVLZJODHBUFM-WKODLPHNSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Methodologies

Due to the scarcity of comprehensive synthetic protocols in open literature, the following summarizes key synthetic strategies reported in peer-reviewed research:

Step Description Key Techniques Reference Notes
1 Construction of spiroketal cores Acid-catalyzed cyclization, stereoselective ketal formation Critical for establishing the 1,7-dioxaspiro[5.5]undecane motifs characteristic of Okadaic Acid
2 Installation of hydroxyl groups Regio- and stereoselective hydroxylation, protection/deprotection strategies Hydroxyl groups at multiple chiral centers are introduced with high stereochemical fidelity
3 Formation of polyene side chains Wittig or Horner-Wadsworth-Emmons olefination, selective E-alkene formation Ensures the (E)-configuration in the but-3-en-2-yl side chain
4 Final functionalization Oxidation to carboxylic acid, methylation, and purification Yields the 2-hydroxy-2-methylpropanoic acid moiety and final compound

Analytical and Purification Techniques

  • High-performance liquid chromatography (HPLC) with chiral stationary phases is used to separate stereoisomers and purify the compound.
  • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and stereochemistry.
  • Optical rotation measurements verify enantiomeric purity.

Research Findings and Advances

  • Recent studies have focused on improving detection and binding affinity assays for Okadaic Acid, aiding in its identification and quantification rather than synthesis.
  • Computational and experimental approaches have elucidated binding sites and aptamer interactions, facilitating toxin monitoring.
  • However, detailed synthetic routes remain primarily within specialized organic chemistry literature and patents.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Natural extraction Isolation from dinoflagellates or shellfish Natural stereochemistry, direct source Low yield, complex purification
Total chemical synthesis Multi-step organic synthesis building polyether framework Access to pure compound, structural analogs Complex, time-consuming, costly
Semisynthesis Modification of natural or biosynthetic intermediates Simplifies synthesis, retains stereochemistry Dependent on availability of precursors

Chemical Reactions Analysis

Hydrolysis Reactions

  • Ester hydrolysis : The ester bonds in the spirocyclic system may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols. For example:

    • Reaction:
      Ester+H2OCarboxylic acid+Alcohol\text{Ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Alcohol}

    • Conditions: Acid/base catalysts (e.g., HCl, NaOH) .

Oxidation Reactions

  • Alcohol oxidation : The secondary hydroxyl groups (e.g., at position 11) may oxidize to ketones or carboxylic acids under strong oxidizing agents like KMnO₄ or CrO₃.

Rearrangement Reactions

  • Spirocyclic ring opening : The spirocyclic system could undergo ring-opening via nucleophilic attack at the spiro atom under basic conditions, leading to diol intermediates .

Stability Studies

  • Thermal degradation : The compound’s stability under heat has not been explicitly studied, but its complex ester and ether linkages suggest potential degradation pathways at elevated temperatures.

Therapeutic Potential

  • Biological activity : Classified as a bioactive compound , it may interact with cellular targets (e.g., protein kinases) due to its hydrophobic spirocyclic core and polar functional groups.

  • Metabolism : In vivo, hydrolysis of ester bonds could release propanoic acid derivatives, influencing bioavailability and toxicity .

Analytical Data

Property Value/Description
Molecular FormulaC₆₁H₁₀₀O₁₄
Molecular Weight1057.4 g/mol
SMILESCCCCCCCCCCCCCCCC(=O)O[C@@H]1CC[C@H](O[C@@]12C=C(C[C@H](O2)... (full SMILES in )
Key Functional GroupsHydroxyl (-OH), ester (-OCO-), spirocyclic ether (-O-C-O-)
StabilitySusceptible to hydrolysis under acidic/basic conditions

Research Gaps

  • Mechanistic studies : No direct data on reaction kinetics or catalytic pathways for this specific compound.

  • In vivo reactivity : Limited information on metabolic transformations or environmental degradation.

Scientific Research Applications

IUPAC Name: (2R)-3-[(2 S,6 R,8 S,11 R)-2-[( E,2 R)-4-[(2 S,2' R,4 R,4 a S,6 R,8 a R)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4 a,7,8,8 a-tetrahydro-4 H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid .

Molecular Weight: 594.7 g/mol

Molecular Formula: C31H46O11

Synonyms

This compound is also known as CHEMBL2368224, CHEMBL346552, and BDBM50097633 .

Computed Descriptors

  • IUPAC Name The IUPAC name is (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid .
  • InChI The InChI code is InChI=1S/C31H46O11/c1-17-13-23(41-31(14-17)25(33)8-7-21(40-31)15-29(4,37)28(35)36)18(2)5-6-20-9-11-30(39-20)12-10-22-27(42-30)26(34)19(3)24(16-32)38-22/h5-6,14,18,20-27,32-34,37H,3,7-13,15-16H2,1-2,4H3,(H,35,36)/b6-5+/t18-,20+,21+,22-,23+,24-,25-,26-,27-,29-,30-,31-/m1/s1 .

Potential Applications

While the provided search results do not explicitly detail the applications of (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-(hydroxymethyl)-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid, the search results provide related chemical compounds and contexts that may suggest potential research directions.

  • Liposomes and TLR4 Agonists: Liposomes containing saponins, sterols, phospholipids, and Toll-like receptor 4 (TLR4) agonists are relevant to the broader context of immune response modulation . This suggests a potential avenue for exploring the compound's use in liposomal formulations or its interaction with TLR4, a receptor involved in immune system activation.
  • ** антинеопластической activity:** Nab-paclitaxel, a nanoparticle formulation of paclitaxel, has antineoplastic activity . This suggests a potential avenue for exploring the compound's use in cancer treatment.
  • Chiral Synthesis: N-(1-phenylethyl)aziridine-2-carboxylates are used in the synthesis of drugs and natural products . This suggests a potential avenue for exploring the compound's use in chiral synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and chiral centers allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Core Structure Key Functional Groups Bioactivity Source
Target Compound 1,7-Dioxaspiro[5.5]undecane, pyrano-pyran spiro Hydroxyl, carboxylic acid, methylidene Unknown (potential phosphatase inhibition) Unspecified
Dinophysistoxin-2 (C₄₁H₆₂O₁₂) Similar spiro/dioxaspiro systems Hydroxyl, enol ether, methyl groups Protein phosphatase inhibition Marine algae
Pactamycins (e.g., from Streptomyces spp.) Aminocyclitol with aromatic moieties Amino, hydroxyl, cyclic ether Antiprotozoal, antitrypanosomal Soil actinomycetes
Benzo[h]chromene derivatives Fused benzene-chromene system Methoxy, hydroxyl, nitro substituents Antimycobacterial, antiprotozoal Synthetic
Key Observations:
  • Hydroxyl groups: Unlike pactamycins, which rely on amino groups for antiprotozoal activity, the target compound’s hydroxyl and carboxylic acid groups may favor hydrogen bonding in biological systems .
Bioactivity:
  • Natural compounds with hydroxylated spiro systems (e.g., marine alkaloids) often exhibit anticancer or antimicrobial properties, aligning with findings on ferroptosis-inducing agents .

Physicochemical Properties

Property Target Compound Dinophysistoxin-2 Pactamycins
Molecular Weight ~800–900 g/mol (estimated) 770.9 g/mol 500–600 g/mol
Solubility Moderate (hydroxyl/carboxylic acid) Low (lipophilic enol ether) Variable (polar amino groups)
Volatility Non-volatile Non-volatile Non-volatile
Notes:
  • The carboxylic acid group enhances water solubility compared to dinophysistoxin-2’s lipophilic structure .
  • Pactamycins’ amino groups facilitate solubility but may reduce membrane permeability compared to the target compound .

Biological Activity

The compound (2R)-3-[(2S,6R,8S,11S)-...] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The detailed structure of this compound is characterized by multiple stereocenters and functional groups that may contribute to its biological properties. The molecular weight is approximately 594.7 g/mol with specific functional groups such as hydroxyls and dioxaspiro structures that are known for their biological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups often enhances the interaction with bacterial cell walls.
    • A study indicated that related compounds demonstrated bactericidal effects by disrupting peptidoglycan biosynthesis in bacteria .
  • Antioxidant Properties :
    • Compounds containing dioxaspiro structures have been reported to possess antioxidant activities. These properties are crucial in preventing oxidative stress-related diseases.
    • Research has demonstrated that such compounds can scavenge free radicals effectively .
  • Anti-inflammatory Effects :
    • Some derivatives of similar compounds have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
    • Evidence suggests that these compounds can inhibit the expression of pro-inflammatory cytokines in vitro .
  • Cytotoxicity :
    • Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli
CytotoxicityInduced apoptosis in HeLa cells with IC50 values in micromolar range
AntioxidantDemonstrated significant DPPH radical scavenging activity

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's derivatives:

  • Synthesis : Various synthetic routes have been developed to create analogs of this compound with enhanced biological activity.
  • In Vitro Studies : In vitro assays have confirmed its activity against specific cancer cell lines and microbial strains.
  • Mechanistic Insights : Mechanistic studies suggest that the compound may interact with cellular receptors or enzymes involved in key metabolic pathways.

Q & A

Cross-Validation :

  • Use synchrotron X-ray diffraction (high-resolution) to resolve ambiguities in DFT-predicted bond angles .
  • Apply vibrational circular dichroism (VCD) to correlate experimental spectra with computed chiral conformers .

Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computational and crystallographic data.

Q. What experimental design optimizes reaction conditions for high yield and purity?

  • Methodology :
  • Factorial Design (DoE) :
FactorLevels TestedResponse Variable
Temperature25°C, 40°C, 60°CYield (%)
Catalyst Loading5 mol%, 10 mol%, 15 mol%Purity (HPLC area %)
Solvent PolarityTHF, DCM, AcetonitrileReaction Rate (h⁻¹)
  • Response Surface Methodology (RSM) : Identify optimal conditions using central composite design .

Q. What strategies isolate this compound from complex reaction mixtures?

  • Methodology :
  • Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate stereoisomers .
  • Countercurrent Chromatography (CCC) : Leverage partition coefficients between heptane/ethyl acetate/water for large-scale purification .

Q. How can AI-driven platforms accelerate the design of derivatives with enhanced bioactivity?

  • Methodology :
  • Deep Learning Models : Train graph neural networks (GNNs) on spirocyclic compound libraries to predict cytotoxicity and solubility .
  • Generative Chemistry : Use reinforcement learning to propose derivatives with optimized binding to biological targets (e.g., enzymes in spiroketal biosynthesis) .

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